molecular formula C16H16N4O2S B2436396 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile CAS No. 2034419-19-5

4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile

Cat. No.: B2436396
CAS No.: 2034419-19-5
M. Wt: 328.39
InChI Key: OLFZENFZLQDUER-UHFFFAOYSA-N
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Description

4-((2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile is a high-value chemical building block designed for research and development in medicinal chemistry. This compound features the 6,7-dihydropyrazolo[1,5-a]pyrazine scaffold, a privileged structure recognized for its significant potential in drug discovery, particularly as a core template for developing therapeutics that target the central nervous system (CNS) . Compounds based on this heterocyclic system have been extensively investigated as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) . Targeting this receptor is a promising strategy for treating various neurological and psychiatric disorders, including schizophrenia, cognitive deficits, mood disorders, and Alzheimer's disease . The specific structure of this reagent incorporates a 2-cyclopropyl substituent on the pyrazole ring and a sulfonyl-linked benzonitrile group on the pyrazine nitrogen. These modifications are typical of structure-activity relationship (SAR) explorations, allowing researchers to fine-tune the compound's properties, such as its potency, selectivity, and metabolic stability. The benzonitrile sulfonamide moiety, in particular, can enhance molecular recognition and binding affinity for specific biological targets. This makes the compound an essential intermediate for synthesizing and optimizing novel bioactive molecules in hit-to-lead and lead optimization campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. RESEARCH APPLICATIONS: • Medicinal Chemistry Research: Serves as a key synthetic intermediate for the design and synthesis of novel mGluR2 negative allosteric modulators . • Neuroscience & CNS Drug Discovery: A valuable tool compound for probing the function of metabotropic glutamate receptors and their role in neurological pathways . • Chemical Biology: Useful for studying protein-ligand interactions and mechanism of action studies for cysteine protease inhibitors, given the reactivity profile associated with related vinyl sulfone analogs of the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core . • SAR (Structure-Activity Relationship) Studies: The well-defined core structure allows for systematic derivatization to explore and optimize pharmacological properties . HANDLING NOTE: Researchers should be aware that compounds in this chemical class can undergo intramolecular cyclization under basic conditions or even at neutral pH, which can alter the functional warhead and biological activity . This product is provided for laboratory research use and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c17-10-12-1-5-15(6-2-12)23(21,22)19-7-8-20-14(11-19)9-16(18-20)13-3-4-13/h1-2,5-6,9,13H,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFZENFZLQDUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Similar compounds in the pyrazolo[1,5-a]pyrazin-4(5h)-one class have been found to have acceptable oral pk profiles. This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.

Biological Activity

The compound 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile (CAS No. 197094-19-2) is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure

The structural formula of the compound is represented as follows:

C13H14N4O2SC_{13}H_{14}N_{4}O_{2}S

This compound features a sulfonamide linkage and a nitrile group, which are significant for its biological interactions.

Antiviral Properties

Recent studies have indicated that this compound exhibits notable antiviral activity. It has been evaluated for its efficacy against alphavirus infections. Pharmacokinetic studies in murine models demonstrated rapid clearance post-administration, with a half-life of approximately 10 minutes when given intravenously at a dose of 10 mg/kg. This rapid metabolism suggests potential challenges for sustained therapeutic effects but also indicates a need for further optimization in drug formulation to enhance bioavailability and therapeutic index .

The mechanism by which this compound exerts its antiviral effects appears to involve covalent modification of viral proteins. Specifically, it has been shown to react with cysteine residues in viral nsP2 proteases, leading to inhibition of viral replication. This reaction is facilitated by the electrophilic nature of the vinyl sulfone moiety present in the compound .

Pharmacokinetic Properties

Table 1 summarizes the pharmacokinetic properties observed in studies involving this compound:

PropertyValue
Administration Route Intravenous (i.v.)
Dose 10 mg/kg
Plasma Clearance Rapid
Half-Life ~10 minutes
Bioavailability Needs optimization

Case Study: Efficacy Against Alphavirus

In a controlled study involving mice infected with an alphavirus, treatment with this compound resulted in a significant reduction in viral load compared to untreated controls. The study highlighted the compound's ability to inhibit viral replication effectively when administered early post-infection .

Case Study: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it exhibits selective cytotoxicity against certain tumor types while sparing normal cells. This selectivity is attributed to differential expression of target proteins involved in the compound's mechanism of action .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the dihydropyrazolo structure exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have been shown to inhibit key enzymes involved in cancer progression, such as KDM5 demethylases, which are implicated in hyperproliferative diseases. These inhibitors may enhance the efficacy of existing cancer treatments by preventing drug resistance and improving treatment outcomes .

Antibacterial Properties
The antibacterial potential of pyrazolo derivatives has been explored extensively. Several studies have demonstrated that compounds similar to 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile exhibit high activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of pyrazolo compounds and their biological activity is crucial for drug design. Various studies have utilized molecular modeling and structure-activity relationship (SAR) analyses to optimize the efficacy of these compounds against specific targets. For example, modifications to the cyclopropyl group or sulfonamide moiety can significantly influence the compound's potency and selectivity .

In Silico Studies

In silico approaches have been employed to predict the biological activity of this compound. These studies help identify potential off-target effects and optimize lead compounds for further development. Computational methods facilitate a better understanding of how structural changes affect binding affinity to biological targets .

Case Study 1: Anticancer Efficacy

A study evaluating a series of pyrazolo derivatives revealed that certain modifications led to enhanced cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The most promising candidates were identified through a combination of in vitro assays and computational predictions .

Case Study 2: Antibacterial Screening

Another investigation focused on synthesizing novel pyrazolo derivatives and assessing their antibacterial activity using agar diffusion tests. The results indicated that specific structural features contributed to increased antibacterial efficacy against resistant strains of bacteria, showcasing the therapeutic potential of these compounds .

Q & A

Q. What are the recommended synthetic routes for 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclocondensation, sulfonation, and cyano-group introduction. Key steps include:

  • Cyclopropane ring formation : Use cyclopropylamine derivatives as precursors, reacting with pyrazolo-pyrazine intermediates under reflux with acetic anhydride and sodium acetate (yields ~68%) .
  • Sulfonation : Introduce the sulfonyl group using chlorosulfonic acid or SOCl₂ under controlled conditions to avoid over-sulfonation.
  • Benzonitrile coupling : Employ aromatic aldehydes (e.g., 4-cyanobenzaldehyde) in a solvent system of DMF/water for crystallization .
    Optimization Tips :
  • Increase yields by adjusting reaction time (e.g., extended reflux to 4–6 hours) or using catalytic amounts of DMAP (4-dimethylaminopyridine) .
  • Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

Methodological Answer: Discrepancies often arise from residual solvents, tautomerism, or crystallographic packing effects. For example:

  • NMR shifts : Compare with analogous compounds (e.g., pyrazolo[1,5-a]pyrazine derivatives in ). The sulfonyl group in the title compound may deshield adjacent protons, causing downfield shifts (~7.4–8.0 ppm for aromatic protons) .
  • IR stretches : Validate the CN group (ν ~2,210 cm⁻¹) and sulfonyl S=O (ν ~1,150–1,350 cm⁻¹) against reference spectra .
    Resolution Strategy :
  • Use deuterated solvents (DMSO-d₆ or CDCl₃) to eliminate solvent peaks.
  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What crystallographic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is essential. Key parameters include:

  • Crystal Growth : Use slow evaporation of DMF/water or ethanol at 4°C to obtain high-quality crystals .
  • Data Collection : Employ a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with multi-scan absorption correction (SADABS) .
  • Refinement : Analyze triclinic or monoclinic systems (e.g., space group P1) using SHELXL-96. Validate bond lengths (C–C: ~1.48–1.52 Å) and angles (N–S–O: ~106–112°) against literature values .

Advanced Research Questions

Q. How can researchers investigate the environmental stability and degradation pathways of this compound?

Methodological Answer: Adopt protocols from long-term environmental studies (e.g., Project INCHEMBIOL in ):

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via HPLC-MS/MS, focusing on sulfonate cleavage or cyano-group hydrolysis .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous media. Identify photoproducts (e.g., hydroxylated derivatives) using high-resolution mass spectrometry (HRMS) .
  • Ecotoxicity : Use Daphnia magna or algal bioassays to assess acute/chronic toxicity (EC₅₀ values) .

Q. What advanced strategies can resolve low reproducibility in biological activity assays involving this compound?

Methodological Answer: Reproducibility issues may stem from impurities or solvent residues. Solutions include:

  • Purity Validation : Use orthogonal methods (HPLC >99%, Karl Fischer titration for water content) .
  • Solvent Selection : Replace DMSO with biocompatible solvents (e.g., PEG-400) to avoid cellular toxicity .
  • Dose-Response Curves : Perform assays in triplicate with internal controls (e.g., staurosporine for kinase inhibition) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer: Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations:

  • Docking : Use the PyMOL-generated 3D structure (from SCXRD data) to map binding pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å). Validate with experimental IC₅₀ values from kinase assays .

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